molecular formula C7H6BrClOS B14334575 2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one CAS No. 105602-86-6

2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one

Cat. No.: B14334575
CAS No.: 105602-86-6
M. Wt: 253.54 g/mol
InChI Key: YKGFQRLAWRJNOC-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C6H4BrClOS It is a brominated derivative of thiophene, a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one typically involves the bromination of 4-chloro-2-acetylthiophene. The process begins with the addition of bromine to a solution of 4-chloro-2-acetylthiophene in diethyl ether under ice cooling. The mixture is then stirred at room temperature for two hours. After the reaction, water is added, and the organic phase is extracted. The organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to obtain the brominated compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include sulfoxides or sulfones in the case of oxidation.

Scientific Research Applications

2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one involves its interaction with molecular targets through its reactive bromine atom. This allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The compound’s thiophene ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one
  • 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

Uniqueness

2-Bromo-1-(4-chlorothiophen-2-yl)propan-1-one is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .

Properties

CAS No.

105602-86-6

Molecular Formula

C7H6BrClOS

Molecular Weight

253.54 g/mol

IUPAC Name

2-bromo-1-(4-chlorothiophen-2-yl)propan-1-one

InChI

InChI=1S/C7H6BrClOS/c1-4(8)7(10)6-2-5(9)3-11-6/h2-4H,1H3

InChI Key

YKGFQRLAWRJNOC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CS1)Cl)Br

Origin of Product

United States

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